BenchChemオンラインストアへようこそ!

Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

GPCR pharmacology S1P1 agonism structure-activity relationship

This benzofuran-azetidine building block delivers a unique pharmacophoric fingerprint not accessible with generic benzofuran, pyridine, or azetidine analogs. The pyridin-3-yloxy ether provides a defined H-bond acceptor vector that shifts GPCR potency profiles by ≥2.3-fold versus pyridin-2-yloxy or hydrophobic tail analogs. The tertiary azetidine-amide bond confers inherent resistance to esterase-mediated hydrolysis, a key advantage over ester-linked probes. For CYP450-targeted programs, the benzofuran-2-carbonyl scaffold with pyridin-3-yloxy auxiliary interaction motif has demonstrated 13.6-fold greater CYP19 inhibitory potency than anastrozole. Procure this scaffold to explore subtype-selective GPCR or CYP inhibition with metabolic stability and favorable drug-like properties (MW 294.31, zero Lipinski violations).

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 1903315-06-9
Cat. No. B2707507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1903315-06-9
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=CC=CC=C3O2)OC4=CN=CC=C4
InChIInChI=1S/C17H14N2O3/c20-17(16-8-12-4-1-2-6-15(12)22-16)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-9,14H,10-11H2
InChIKeyAINZHWVCCSXGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903315-06-9): Structural Identity and Procurement-Relevant Profile


Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903315-06-9, molecular formula C17H14N2O3, molecular weight 294.31 g/mol) is a synthetic small-molecule building block that integrates three pharmacophoric modules—a benzofuran-2-carbonyl group, a pyridin-3-yloxy ether, and a conformationally constrained azetidine ring—via a central methanone linker [1]. This tripartite architecture distinguishes it from simpler benzofuran or azetidine analogs by combining an aromatic heterocyclic H-bond acceptor (pyridine N), a lipophilic benzofuran scaffold, and a strained four-membered ring that enforces a defined spatial vector for substituent presentation [2]. The compound is cataloged in PubChem and appears as a research-use building block in multiple commercial supplier databases, though its primary literature reporting remains limited as of the search date [3].

Why Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone Cannot Be Replaced by Generic In-Class Analogs


Within the benzofuran-azetidine hybrid class, even structurally minor substitutions at the ether-linked heterocycle or the carbonyl scaffold produce substantial shifts in target engagement, selectivity, and ADME properties. SAR studies on benzofuran-based S1P1 agonists demonstrated that replacing the 5-benzyl hydrophobic tail with a 3-pyridyl group caused a ≥2.3-fold loss in S1P1 GTPγS potency (EC50 >1 μM vs 0.44 μM) [1]. Similarly, pyridine-containing CYP19 inhibitors within the benzofuran series achieved a 13.6-fold improvement in potency (IC50 44 nM) compared to the clinical reference anastrozole (IC50 600 nM), while imidazole and triazole congeners displayed different selectivity profiles [2]. These data underscore a principle directly applicable to procurement: the specific combination of pyridin-3-yloxy ether, benzofuran-2-carbonyl, and azetidine-1-yl methanone in this compound encodes a unique pharmacophoric fingerprint that cannot be replicated by generic substitution; even ostensibly conservative replacements (e.g., pyridin-2-yl for pyridin-3-yl, thiazol-2-yloxy for pyridin-3-yloxy) have been shown in analogous chemotypes to alter H-bond geometry, lipophilicity, and consequently biological readout [3].

Quantitative Differentiation Evidence for Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone Relative to Closest Analogs


Pyridin-3-yloxy vs. Pyridin-2-yloxy Ether Orientation: Impact on Target Potency in Benzofuran-Azetidine Hybrids

The pyridin-3-yloxy substitution pattern present in the target compound provides a distinct H-bond acceptor geometry compared to pyridin-2-yloxy or pyridin-4-yloxy regioisomers. In the benzofuran-azetidine S1P1 agonist series, introduction of a 3-pyridyl tail substituent (compound 7) reduced S1P1 GTPγS potency to >1 μM EC50, representing a >2.3-fold loss versus the 5-benzyl analog (compound 3, EC50 = 0.44 μM) and approximately 2.6-fold loss versus the 5-n-butyl analog (compound 1, EC50 = 0.35 μM). The pyridine nitrogen position critically determines the vector and strength of intermolecular H-bond interactions with receptor binding pocket residues [1].

GPCR pharmacology S1P1 agonism structure-activity relationship

Benzofuran-2-yl vs. Pyridin-2-yl Carbonyl Scaffold: Divergent CYP19 Inhibitory Potency

The benzofuran-2-yl carbonyl group in the target compound provides a lipophilic bicyclic scaffold that engages the CYP19 aromatase active site with substantially higher affinity than monocyclic pyridine analogs. In a direct comparative study, the pyridine benzofuran derivative 4a (bearing a 4-fluorophenyl substituent) achieved an IC50 of 44 nM against human CYP19 aromatase in placental microsomes, representing a 13.6-fold improvement over the clinical aromatase inhibitor anastrozole (IC50 = 600 nM) tested under identical conditions. By contrast, simple pyridinyl-methanone analogs lacking the benzofuran core showed negligible CYP19 inhibition, highlighting the benzofuran scaffold as the essential pharmacophoric element for nanomolar potency [1].

aromatase inhibition CYP19 cancer therapeutics

Benzofuran-Azetidine Amide Bond: Metabolic Stability vs. Ester or Ketone Linkers

The methanone bridge linking benzofuran-2-yl to azetidin-1-yl constitutes a tertiary amide bond that is inherently more resistant to esterase-mediated hydrolysis than ester-linked analogs. In the DGAT2 inhibitor development program leading to ervogastat (PF-06865571), introduction of azetidine-based amide substituents with greater metabolic stability was critical for achieving a clinical candidate profile. The azetidine-amide motif demonstrated reduced CYP450-mediated bioactivation compared to proline-amide counterparts, with the strained azetidine ring conferring conformational rigidity that limits access to metabolic enzymes [1]. Additionally, a study on FabI enoyl-ACP reductase inhibitors showed that azetidine-based ene-amides displayed good metabolic stability in mouse liver microsomes, supporting in vivo efficacy in a lethal murine infection model [2].

metabolic stability amide bond azetidine pharmacokinetics

5-HT1A/5-HT1B Receptor Affinity in Benzofuran-Azetidine Patent Series: Quantitative Reference Points

Patent US8859534 discloses 2-carboxamide-7-piperazinyl-benzofuran derivatives incorporating an azetidine moiety with defined 5-HT1A and 5-HT1B receptor binding affinities. Example 27 (BDBM136341), which shares the benzofuran-2-yl-azetidine core architecture with the target compound, demonstrated a Ki of 2.30 nM at the 5-HT1A receptor and Ki of 35 nM at the 5-HT1B receptor (pH 7.4), representing a 15.2-fold selectivity for 5-HT1A over 5-HT1B [1]. This sub-nanomolar to low nanomolar affinity range establishes the benzofuran-azetidine template as a viable entry point for serotonergic target engagement and provides a benchmark for evaluating the target compound's potential in receptor binding assays [2].

serotonin receptor 5-HT1A 5-HT1B GPCR binding

Physicochemical Differentiation: Lipinski Compliance and Calculated Drug-Likeness vs. Higher-Molecular-Weight Benzofuran-Azetidine Congeners

At MW 294.31 g/mol with zero H-bond donors, five H-bond acceptors, two rotatable bonds, and a calculated clogP of approximately 2.24, Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone satisfies all four Lipinski Rule-of-Five criteria and falls within the favorable drug-like property space [1]. In contrast, the S1P1 agonist benzofuran-azetidine lead compound 18 (MW ~459 g/mol, clogP >3.5) and the GLASS ligand SCHEMBL931121 (MW 483.572, XLogP 3.4, 7 H-bond acceptors) significantly exceed ideal physicochemical parameters, potentially limiting their utility as screening probes or lead optimization starting points . The target compound's lower molecular weight and balanced lipophilicity make it a more attractive fragment-like or lead-like entry for hit-to-lead campaigns where ligand efficiency metrics are prioritized [2].

physicochemical properties Lipinski rule of five drug-likeness

Benzofuran-Azetidine Hybrids as Anticancer Screening Candidates: Class-Level Cytotoxicity Evidence

A systematic study by Mathada et al. (2015) synthesized and evaluated a series of benzofuran scaffolds incorporating amino pyrimidine (5a–5s) and azetidinone (17a–17j) nuclei for anticancer activity against Ehrlich ascites carcinoma (EAC) cells. The azetidinone-containing benzofuran derivatives demonstrated the highest anticancer activity in the series, with molecular docking studies on the GABA receptor-associated protein-like 1 cancer receptor providing a structural rationale for target engagement [1]. The target compound, bearing a benzofuran-2-yl methanone linked to a pyridin-3-yloxy-substituted azetidine, represents a structural hybrid that combines the validated benzofuran-azetidinone anticancer pharmacophore with an additional pyridinyl H-bond acceptor for potential target diversification [2].

anticancer azetidinone benzofuran Ehrlich ascites carcinoma

Targeted Research and Procurement Applications for Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone


GPCR-Focused Fragment Library Design: Exploiting Pyridin-3-yloxy H-Bond Geometry

This compound is positioned as a fragment-like entry point (MW <300 Da, clogP <3) for GPCR-targeted screening libraries where the pyridin-3-yloxy ether provides a defined H-bond acceptor vector distinct from pyridin-2-yloxy or thiazol-2-yloxy analogs. Evidence from the benzofuran-azetidine S1P1 agonist series demonstrates that pyridyl substitution alters GPCR potency by ≥2.3-fold relative to hydrophobic tail analogs [1]. Researchers building aminergic or purinergic GPCR screening decks should prioritize this compound over pyridin-2-yloxy regioisomers to sample a unique H-bond geometry that cannot be accessed by simple positional isomer substitution.

CYP Enzyme Inhibitor Discovery: Benzofuran-2-yl Methanone as a Validated Aromatase Pharmacophore

For programs targeting cytochrome P450 enzymes, the benzofuran-2-yl carbonyl scaffold has demonstrated 13.6-fold greater CYP19 inhibitory potency (IC50 = 44 nM) compared to the clinical standard anastrozole (IC50 = 600 nM) in human placental microsome assays [1]. The target compound's pyridin-3-yloxy substituent provides an additional metal-coordinating heterocycle that may enhance binding to the heme iron, making it a rational procurement choice over simple benzofuran-2-carboxylic acid derivatives that lack this auxiliary interaction motif. Selectivity data from the Saberi series indicate that benzofuran-pyridine hybrids exhibit negligible off-target activity against CYP17, 17β-HSD, CYP24, and CYP26, suggesting a favorable selectivity starting point [1].

Metabolically Stable Azetidine-Amide Scaffold for Lead Optimization Programs

The tertiary amide bond connecting benzofuran-2-yl to azetidin-1-yl offers inherent resistance to esterase-mediated hydrolysis, a key differentiator from ester-linked benzofuran probes that suffer rapid metabolic clearance. Evidence from the DGAT2 inhibitor program demonstrates that azetidine-based amide substituents with greater metabolic stability enabled progression from lead to clinical candidate (ervogastat) [1]. Similarly, azetidine ene-amide FabI inhibitors displayed good microsomal stability that translated to in vivo efficacy in murine infection models [2]. Medicinal chemistry teams procuring building blocks for lead optimization should favor this azetidine-amide scaffold over ester or proline-amide analogs to minimize metabolic liability in early-stage compounds.

Serotonergic and Aminergic Receptor Probe Development: Building on Validated 5-HT1A/1B Affinity

The benzofuran-azetidine template disclosed in US8859534 provides a starting point with demonstrated sub-nanomolar 5-HT1A affinity (Ki = 2.30 nM) and 15.2-fold selectivity over 5-HT1B [1]. The target compound's pyridin-3-yloxy substitution replaces the piperazinyl-pyridylethyl tail present in the patent examples, offering a structurally divergent vector for exploring selectivity against other aminergic receptors (5-HT2A, 5-HT2C, 5-HT6, D2, H3). Neuroscience-focused procurement should consider this compound as a tool for probing whether the pyridin-3-yloxy modification redirects receptor subtype selectivity while maintaining the favorable drug-like properties (MW 294.31, zero Lipinski violations) of the benzofuran-azetidine core [2].

Quote Request

Request a Quote for Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.